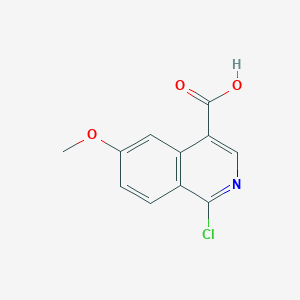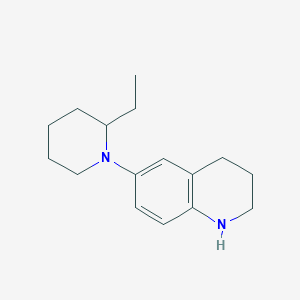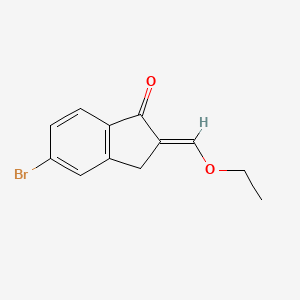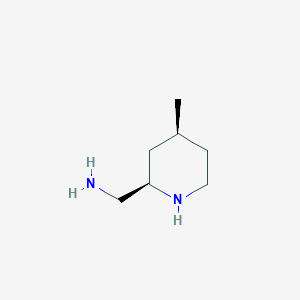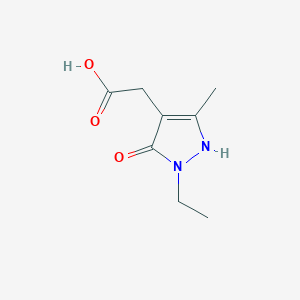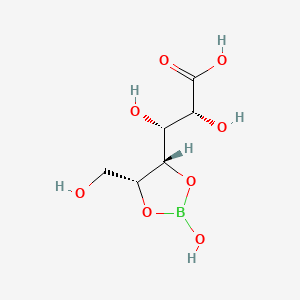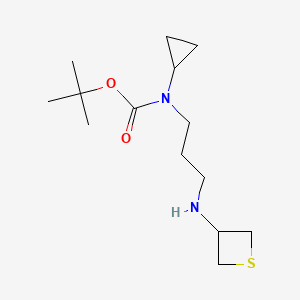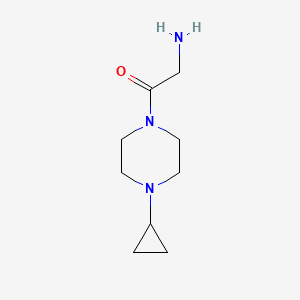
(R)-2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)pyrrolidine is a chiral organic compound featuring a pyrrolidine ring substituted with a 3-chloro-2-fluoro-6-(trifluoromethyl)phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2-fluoro-6-(trifluoromethyl)benzene and ®-pyrrolidine.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where the pyrrolidine ring is introduced to the benzene derivative under controlled conditions, often using a base such as sodium hydride or potassium carbonate.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)pyrrolidine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for yield and efficiency, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Bases: Sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
科学的研究の応用
Chemistry
In chemistry, ®-2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its interactions with various biomolecules, including proteins and nucleic acids. Its chiral nature allows for the exploration of enantioselective processes.
Medicine
Pharmacologically, ®-2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)pyrrolidine could be investigated for its potential therapeutic effects. It may serve as a lead compound in the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound might be utilized in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of ®-2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses.
類似化合物との比較
Similar Compounds
- ®-2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)azetidine
- ®-2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)piperidine
- ®-2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)morpholine
Uniqueness
Compared to these similar compounds, ®-2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)pyrrolidine stands out due to its specific ring structure and the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity.
特性
分子式 |
C11H10ClF4N |
|---|---|
分子量 |
267.65 g/mol |
IUPAC名 |
(2R)-2-[3-chloro-2-fluoro-6-(trifluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C11H10ClF4N/c12-7-4-3-6(11(14,15)16)9(10(7)13)8-2-1-5-17-8/h3-4,8,17H,1-2,5H2/t8-/m1/s1 |
InChIキー |
GRVNSHMPNXCEHT-MRVPVSSYSA-N |
異性体SMILES |
C1C[C@@H](NC1)C2=C(C=CC(=C2F)Cl)C(F)(F)F |
正規SMILES |
C1CC(NC1)C2=C(C=CC(=C2F)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Fluoro-2-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B13339259.png)

